molecular formula C16H13ClN4O B2744712 2-chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide CAS No. 1808378-79-1

2-chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide

Cat. No.: B2744712
CAS No.: 1808378-79-1
M. Wt: 312.76
InChI Key: LPTBMGDXEOGVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution Reactions: Chlorination and subsequent substitution reactions are performed to introduce the chloro and phenyl groups.

  • Amide Formation: The final step involves the formation of the amide bond between the pyrazole derivative and the pyridine-4-carboxylic acid chloride.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can be employed to replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Hydroxyl and carbonyl derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antileishmanial and antimalarial properties. Medicine: Research has explored its use in the treatment of various diseases, such as cancer and inflammatory disorders. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes in the pathogens. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the chloro and pyridine groups.

  • 2-Chloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide: Similar but with a different methyl group position.

  • N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide: Lacks the chlorine atom.

Uniqueness: The presence of both the chloro and methyl groups on the pyrazole ring, along with the pyridine-4-carboxamide moiety, makes this compound unique and potentially more reactive and versatile compared to its analogs.

This comprehensive overview highlights the significance of 2-chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-chloro-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-14(10-19-21(11)13-5-3-2-4-6-13)20-16(22)12-7-8-18-15(17)9-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTBMGDXEOGVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.